molecular formula C11H6BrN3O2 B11079580 3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B11079580
M. Wt: 292.09 g/mol
InChI Key: DBSUFYRXXVOXJQ-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a pyridine ring, and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .

Scientific Research Applications

3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple heteroatoms and aromatic rings can facilitate these interactions by providing multiple points of contact with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of the furan, pyridine, and oxadiazole rings in a single molecule provides a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C11H6BrN3O2

Molecular Weight

292.09 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H6BrN3O2/c12-9-5-4-8(16-9)10-14-11(17-15-10)7-3-1-2-6-13-7/h1-6H

InChI Key

DBSUFYRXXVOXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br

solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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